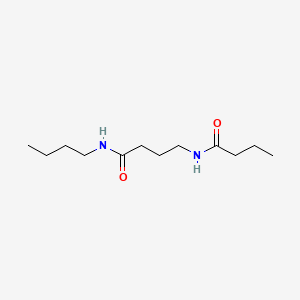
CM 40142
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CM 40142: is a chemical compound with the molecular formula C12H24N2O2 It is known for its unique structure, which includes two oxo groups and two nitrogen atoms within a tetradecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CM 40142 typically involves the reaction of butanamide derivatives with specific reagents under controlled conditions. One common method includes the use of butanoylamino and N-butylbutanamide as starting materials. The reaction conditions often require precise temperature control and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a continuous process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques like distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: CM 40142 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
CM 40142 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of CM 40142 involves its interaction with molecular targets through its oxo and nitrogen groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,9-Dioxo-5,8-dioxa-3,10-diazadodecane: This compound has a similar structure but includes additional oxygen atoms.
N-Butyl-4-[(1-oxobutyl)amino]butanamide: Another related compound with a similar backbone but different functional groups.
Uniqueness: CM 40142 stands out due to its specific combination of oxo and nitrogen groups, which confer unique chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82023-70-9 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
4-(butanoylamino)-N-butylbutanamide |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-9-13-12(16)8-6-10-14-11(15)7-4-2/h3-10H2,1-2H3,(H,13,16)(H,14,15) |
Clé InChI |
XINVHMDEILNBAV-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCCNC(=O)CCC |
SMILES canonique |
CCCCNC(=O)CCCNC(=O)CCC |
Key on ui other cas no. |
82023-70-9 |
Synonymes |
4,9-dioxo-5,10-diazatetradecane CM 40142 CM-40142 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















